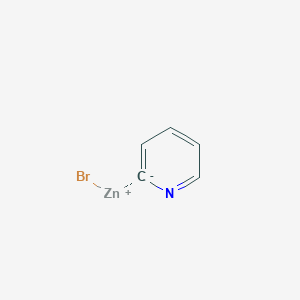

2-Pyridylzinc bromide

Description

Significance of Pyridine-Containing Scaffolds in Chemical Research

The pyridine (B92270) ring is a fundamental structural motif in numerous naturally occurring compounds and synthetic molecules with profound applications in medicinal chemistry and materials science. enpress-publisher.comrsc.org As a polar and ionizable aromatic system, the pyridine scaffold can enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.com Its presence is critical to the function of many FDA-approved drugs, where it acts as a key pharmacophore. rsc.orgrsc.org The versatility of the pyridine nucleus as a reactant and a starting point for structural modifications has long captured the attention of medicinal chemists, leading to the development of novel therapeutic agents. enpress-publisher.com

The utility of pyridine derivatives extends beyond pharmaceuticals to agrochemicals, where they are integral components of insecticides, fungicides, and herbicides. enpress-publisher.com Furthermore, in the realm of materials science, pyridine-based structures are employed in the creation of dyes and functional materials. enpress-publisher.comnih.gov The consistent incorporation of this "privileged scaffold" in a diverse range of drug candidates underscores its importance in the ongoing quest for new and effective molecular entities. rsc.orgrsc.org

Evolution of Organometallic Reagents for Pyridyl Functionalization

The introduction of pyridyl groups into organic molecules has been a persistent challenge, prompting the development of a variety of organometallic reagents. Early methods often involved harsh reaction conditions or the use of highly reactive and unstable intermediates. The evolution of this field has been marked by a drive towards milder, more functional-group-tolerant, and operationally simpler protocols.

Organometallic reagents for pyridyl functionalization can be broadly categorized based on the metal employed, with each class presenting its own set of advantages and limitations. Initial approaches often relied on organolithium and Grignard (organomagnesium) reagents. While powerful, their high reactivity can lead to a lack of selectivity and incompatibility with many functional groups.

The advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, revolutionized the synthesis of biaryl and heteroaryl compounds. This led to the development of pyridyl-containing organoboron, organotin, and organozinc reagents. researchgate.net While organoboron reagents (boronic acids and their esters) are widely used due to their stability and commercial availability, 2-pyridylboron reagents can be unstable and prone to protodeboronation. nih.govorganic-chemistry.org

Organozinc reagents, such as 2-pyridylzinc bromide, have emerged as highly effective alternatives. nih.gov They offer a favorable balance of reactivity and functional group tolerance, often enabling reactions to proceed at room temperature. nih.gov The development of methods for the direct preparation of organozinc reagents from the corresponding halides has further enhanced their utility and accessibility. researchgate.netresearchgate.net Researchers have focused on creating solid, moderately air-stable versions of these reagents to improve their handling and practicality in a laboratory setting. organic-chemistry.org

The general methods for preparing such organometallic reagents in situ include:

Directed selective metalation reactions. uni-muenchen.debohrium.com

Halogen/metal exchange reactions. uni-muenchen.debohrium.com

Oxidative metal insertions. uni-muenchen.debohrium.com

Transmetalation reactions. uni-muenchen.debohrium.com

This continuous evolution has provided chemists with a robust toolbox for the precise and efficient incorporation of the pyridyl moiety into complex molecules.

Overview of this compound as a Strategic Organometallic Reagent

This compound is an organozinc compound that has gained prominence as a key reagent in organic synthesis, particularly for the introduction of the 2-pyridyl group. mahaautomation.com It is often used in the form of a solution in an organic solvent like tetrahydrofuran (B95107) (THF). mahaautomation.comsigmaaldrich.com

This reagent is particularly valued for its role in Negishi cross-coupling reactions, where it serves as the nucleophilic partner to couple with various organic halides. researchgate.netpeeref.com This reaction facilitates the formation of carbon-carbon bonds under mild conditions, a significant advantage in the synthesis of complex molecules. researchgate.net The stability of this compound, especially when compared to some of its organoboron counterparts, makes it a reliable choice for constructing biaryl and heteroaryl frameworks. researchgate.net

Recent research has focused on improving the practicality of using 2-pyridylzinc reagents. This includes the development of solid, moderately air-stable forms that can be handled on the bench, offering an operational simplicity similar to that of boronic acids while retaining the high reactivity and reliability of organozinc compounds. nih.govorganic-chemistry.org These advancements have expanded the scope of Negishi reactions and solidified the position of this compound as a strategic tool for the synthesis of molecules containing the 2,2'-bipyridine (B1663995) motif and other pyridyl-substituted structures. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);2H-pyridin-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJYTTPJYLKTTI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=N[C-]=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423473 | |

| Record name | 2-Pyridylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218777-23-2 | |

| Record name | 2-Pyridylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridylzinc Bromide

Direct Oxidative Insertion Routes

The most direct method for preparing 2-pyridylzinc bromide involves the oxidative addition of elemental zinc into the carbon-bromine bond of 2-bromopyridine (B144113). The efficiency of this insertion is highly dependent on the reactivity of the zinc metal and the specific reaction conditions employed.

Standard zinc powder is often unreactive towards aryl halides under mild conditions. researchgate.net To overcome this, highly activated forms of zinc, known as Rieke® Zinc, are employed. Rieke Zinc is prepared by the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. researchgate.net This process generates a finely divided, highly reactive zinc powder with a clean surface, free from the passivating oxide layer that coats commercial zinc dust. researchgate.netriekemetals.com

The use of this active zinc (Zn*) allows for the direct and efficient synthesis of this compound from 2-bromopyridine under mild conditions. riekemetals.comresearchgate.net The reaction proceeds readily in a suitable solvent, typically tetrahydrofuran (B95107) (THF), to yield the desired organozinc reagent. This method is advantageous as it is a one-step process starting from a commercially available precursor.

Key Features of Rieke Zinc in Synthesis:

High Reactivity: Enables oxidative addition to otherwise unreactive C-Br bonds on aromatic and heteroaromatic rings. riekemetals.com

Mild Conditions: Reactions can often be carried out at or below room temperature.

Functional Group Tolerance: The high chemoselectivity of organozinc reagents allows for the presence of various functional groups in the substrate.

The success of the direct oxidative insertion is critically influenced by several reaction parameters, even when using activated zinc.

Solvents: Polar aprotic solvents are essential for facilitating the reaction. Tetrahydrofuran (THF) is the most commonly used solvent. Other solvents like dimethylacetamide (DMA) can also be effective. nih.govorganic-chemistry.org

Temperature: While Rieke Zinc allows for reactions at low temperatures, gentle heating may sometimes be required to initiate the insertion, after which the reaction often proceeds exothermically. Careful temperature control is necessary to prevent side reactions.

The choice of conditions can affect not only the rate of formation but also the stability and ultimate concentration of the this compound solution.

Transmetalation Approaches

An alternative to direct insertion is the two-step transmetalation process. This involves first generating a more reactive organometallic intermediate from 2-bromopyridine, which then transfers its organic group to a zinc salt.

This method involves an initial halogen-lithium exchange. 2-Bromopyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an ethereal solvent like THF. This reaction rapidly generates a 2-lithiopyridine intermediate. Subsequent addition of a zinc salt, most commonly a solution of zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), to this intermediate results in a transmetalation, yielding this compound. nih.gov

This approach is highly reliable and provides the organozinc reagent in high yield. nih.gov It is particularly useful for creating substituted 2-pyridylzinc reagents from corresponding substituted 2-bromopyridines.

A similar transmetalation strategy employs a Grignard reagent intermediate. A bromine-magnesium exchange reaction on 2-bromopyridine can be achieved using powerful Grignard reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride to enhance reactivity and solubility. nih.govnih.gov This exchange produces the 2-pyridylmagnesium chloride-lithium chloride complex.

This magnesiated intermediate is then treated with a zinc salt (e.g., ZnBr₂ or ZnCl₂) to undergo transmetalation, affording the final this compound product. nih.gov This pathway is an effective alternative to the lithiation route and can offer different selectivity or functional group compatibility in certain contexts.

Development of Stabilized 2-Pyridylzinc Reagents

A significant challenge in working with 2-pyridylzinc halides is their limited stability; they are typically prepared and used in situ as solutions and are sensitive to air and moisture. nih.govmit.edu To address this, methods have been developed to produce solid, more stable forms of 2-pyridylzinc reagents that can be handled on the benchtop for short periods. nih.govnih.govorganic-chemistry.org

Two primary strategies have emerged:

Organozinc Pivalates: In this approach, the 2-pyridyl organometallic (generated via lithiation or magnesiation) is transmetalated with zinc pivalate (B1233124) (Zn(OPiv)₂). Evaporation of the solvent yields the corresponding 2-pyridylzinc pivalate as a free-flowing, solid powder. These pivalate reagents are indefinitely stable when stored under an inert atmosphere and show remarkable stability in air for approximately one day. nih.gov They exhibit excellent reactivity in Negishi cross-coupling reactions, comparable to their halide counterparts. nih.govorganic-chemistry.org

Ligand-Stabilized Zinc Halides: It was hypothesized that adding a coordinating ligand to the zinc center could shield the organozinc halide from ambient moisture and reduce its basicity. nih.gov Screening of various ligands revealed that 1,4-dioxane (B91453) was particularly effective. When added to a THF solution of 2-pyridylzinc chloride, followed by solvent evaporation, a solid 1,4-dioxane complex is formed. This solid reagent demonstrates significantly improved stability towards air compared to the unligated species. nih.govorganic-chemistry.org

The table below summarizes the air stability of these stabilized reagents after being aged on the benchtop.

| Reagent Type | Preparation Method | Aging Time in Air (h) | Remaining Activity (%) |

|---|---|---|---|

| 2-Pyridylzinc Pivalate | Li-Halogen Exchange then Zn(OPiv)₂ | 24 | 76 |

| 2-Pyridylzinc Pivalate | Mg-Halogen Exchange then Zn(OPiv)₂ | 24 | 80 |

| 2-Pyridylzinc Chloride • 1,4-Dioxane | Mg-Halogen Exchange then ZnCl₂ | 24 | 67 |

| 2-Pyridylzinc Chloride (No Ligand) | Mg-Halogen Exchange then ZnCl₂ | 24 | 15 |

These stabilized solid reagents represent a significant advancement, combining the high reactivity and reliability of organozinc compounds with the operational simplicity often associated with more stable organoboron reagents. nih.gov

Synthesis of Solid 2-Pyridylzinc Pivalates

The formation of solid 2-pyridylzinc pivalates represents a significant step forward in creating bench-stable organozinc reagents. This method yields free-flowing solids that are indefinitely stable when stored under an inert atmosphere and exhibit moderate air stability, allowing for easier handling. organic-chemistry.orgnih.gov The synthesis typically involves a lithium- or magnesium-halogen exchange followed by a transmetalation with zinc pivalate (Zn(OPiv)₂). nih.gov The subsequent removal of the solvent under reduced pressure affords the solid 2-pyridylzinc pivalate compounds in good yields, generally ranging from 69% to 97%. nih.gov

These solid pivalate reagents have demonstrated excellent functional group compatibility in Negishi cross-coupling reactions. nih.gov They have been successfully coupled with a variety of aryl chlorides and bromides, tolerating sensitive functional groups such as ketones, esters, and free N-H groups. nih.gov Notably, these reagents can be utilized in reactions under air, using technical grade solvents like ethyl acetate (B1210297) or tetrahydrofuran (THF), still achieving excellent yields. nih.gov This operational simplicity makes them highly attractive for a broad range of synthetic applications. organic-chemistry.org

Table 1: Synthesis of Various Solid 2-Pyridylzinc Pivalates

| Compound | Starting Material | Yield (%) |

|---|---|---|

| 3-Methyl-2-pyridylzinc pivalate | 2-Bromo-3-methylpyridine | 85 |

| 4-Methoxy-2-pyridylzinc pivalate | 2-Bromo-4-methoxypyridine | 97 |

| 5-Trifluoromethyl-2-pyridylzinc pivalate | 2-Bromo-5-(trifluoromethyl)pyridine | 88 |

| 6-Phenyl-2-pyridylzinc pivalate | 2-Bromo-6-phenylpyridine | 69 |

Ligand-Accelerated Stabilization Strategies

An alternative and effective strategy for producing air-stable, solid 2-pyridylzinc reagents involves the addition of stabilizing ligands to 2-pyridylzinc halides. organic-chemistry.orgnih.gov The hypothesis behind this approach is that a suitable ligand can coordinate to the zinc center, forming a complex that is less susceptible to decomposition by ambient moisture and is less hygroscopic. nih.gov This method has led to the development of solid reagents that can be handled on the bench for approximately one day with minimal degradation. nih.gov

The process involves preparing the 2-pyridylzinc halide, such as 2-pyridylzinc chloride, through sequential magnesium-halogen exchange and transmetalation with a zinc halide. nih.gov Various potential ligands are then added to the solution of the 2-pyridylzinc halide. Upon concentration under reduced pressure, the ligated compounds are obtained as non-deliquescent solids that are easy to manipulate. nih.gov Among the ligands investigated, 1,4-dioxane has been shown to form a complex with this compound that exhibits improved air stability and reactivity in Negishi cross-coupling reactions. organic-chemistry.org

The stability of these ligand-stabilized reagents is a significant improvement over the unligated counterparts, which typically form a sticky, unstable solid. nih.gov The selection of the appropriate ligand is crucial for achieving the desired stability and reactivity of the resulting solid organozinc reagent.

Table 2: Effect of Ligands on the Air Stability of 2-Pyridylzinc Chloride

| Entry | Ligand | Physical Form | Stability (Remaining Active Reagent after 18h in Air) |

|---|---|---|---|

| 1 | None | Sticky Orange Solid | 15% |

| 2 | TMEDA | White Solid | 28% |

| 3 | 1,4-Dioxane | White Solid | 52% |

| 4 | N-Methylimidazole | White Solid | 35% |

Reactivity and Mechanistic Investigations of 2 Pyridylzinc Bromide

Fundamental Reactivity Profiles

Nucleophilic Character in Carbon-Carbon Bond Formation

2-Pyridylzinc bromide serves as a potent nucleophile in the formation of carbon-carbon bonds, a cornerstone of organic synthesis. This reactivity is prominently featured in Negishi cross-coupling reactions, where it effectively couples with a range of aryl and vinyl halides to construct biaryl and heteroaryl scaffolds. researchgate.net The utility of this compound in these transformations is enhanced by its stability and reactivity under mild conditions, often proceeding at room temperature. The presence of the zinc atom polarizes the carbon-zinc bond, rendering the pyridyl carbon nucleophilic and capable of attacking electrophilic carbon centers.

Research has demonstrated the successful coupling of this compound with various functionalized aryl halides, showcasing its tolerance for a variety of functional groups such as esters, ketones, nitriles, and ethers. mdpi.comlookchem.com For instance, the palladium-catalyzed reaction of this compound with functionalized iodobenzenes and thiophene (B33073) derivatives leads to the corresponding 2-pyridylaryl and 2-(2'-pyridyl)thiophene compounds in good to excellent yields. lookchem.com The steric environment around the reaction site can influence the coupling efficiency. thieme-connect.de

The nucleophilic nature of this compound is not limited to palladium-catalyzed reactions. It can also participate in copper-catalyzed and, in some cases, catalyst-free additions to electrophiles like acid chlorides to form ketones. mdpi.comijsrst.com This versatility underscores its importance as a reagent for constructing complex organic molecules containing the pyridyl moiety. lookchem.comsmolecule.com

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound with Various Halides This table is interactive. Users can sort and filter the data.

| Electrophile | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Iodoanisole | Pd(PPh₃)₄ | 2-(4-Methoxyphenyl)pyridine | 92 | lookchem.com |

| 4-Iodobenzonitrile | Pd(PPh₃)₄ | 4-(2-Pyridyl)benzonitrile | 88 | lookchem.com |

| 2-Iodothiophene | Pd(PPh₃)₄ | 2-(2-Thienyl)pyridine | 68 | lookchem.com |

| 3-Iodothiophene | Pd(PPh₃)₄ | 3-(2-Thienyl)pyridine | 85 | lookchem.com |

| 2-Bromo-5-chlorothiophene | Pd(PPh₃)₄ | 2-Chloro-5-(2-pyridyl)thiophene | 75 | researchgate.net |

| 2,5-Dibromothiophene | Pd(PPh₃)₄ | 2-Bromo-5-(2-pyridyl)thiophene | 72 | researchgate.net |

Nucleophilic Character in Carbon-Heteroatom Bond Formation

Beyond its well-established role in forming carbon-carbon bonds, this compound also exhibits nucleophilic character in the formation of carbon-heteroatom bonds. This reactivity allows for the direct introduction of the 2-pyridyl group onto heteroatomic scaffolds.

A notable example is the reaction of this compound with chlorosulfates. In a study investigating the synthesis of heteroaryl sulfonamides, this compound was reacted with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). nih.govacs.org This reaction proceeds without a transition-metal catalyst and, interestingly, yields 2,4,6-trichlorophenyl pyridine-2-sulfonate (B372464). nih.govacs.org The proposed mechanism involves the initial attack of the organozinc reagent on the sulfur atom of TCPC, displacing the 2,4,6-trichlorophenoxide. This is followed by the trapping of the highly reactive intermediate, pyridine-2-sulfonyl chloride, by the liberated phenoxide. nih.govacs.org

This transformation highlights the ability of the nucleophilic carbon of this compound to attack a sulfur center, leading to the formation of a C-S bond. This reactivity expands the synthetic utility of 2-pyridylzinc reagents beyond traditional cross-coupling reactions, offering a direct route to pyridyl-substituted sulfonates. nih.gov The stability and reactivity profile of 2-pyridylzinc reagents make them valuable tools for accessing a diverse range of heteroaryl compounds. nih.gov

Catalysis-Free Reactions

Direct Additions to Electrophilic Substrates (e.g., Acid Chlorides)

A significant aspect of the reactivity of this compound is its ability to undergo direct addition to highly electrophilic substrates, such as acid chlorides, without the need for a transition metal catalyst. mdpi.comlookchem.com This catalyst-free pathway provides a straightforward and atom-economical method for the synthesis of 2-pyridyl ketones.

The reaction between this compound and various benzoyl chlorides proceeds under mild conditions, typically at room temperature in a solvent like tetrahydrofuran (B95107) (THF), to afford the corresponding ketone products in moderate to good yields. mdpi.comnih.gov This direct acylation is noteworthy because coupling reactions of organozinc reagents often necessitate the use of a copper catalyst. mdpi.com The scope of this reaction is quite broad, tolerating various substituents on the benzoyl chloride, including halogens and even a nitro group. lookchem.com

The proposed mechanism involves the direct nucleophilic attack of the pyridyl anion from the organozinc reagent onto the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group to furnish the ketone. The reaction's success without a catalyst highlights the inherent nucleophilicity of this compound.

Table 2: Catalyst-Free Coupling of this compound with Acid Chlorides This table is interactive. Users can sort and filter the data.

| Acid Chloride | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzoyl chloride | rt, 3 h | (4-Chlorophenyl)(pyridin-2-yl)methanone | 65 | mdpi.com |

| 4-Bromobenzoyl chloride | rt, 3 h | (4-Bromophenyl)(pyridin-2-yl)methanone | 68 | mdpi.com |

| 4-Fluorobenzoyl chloride | rt, 3 h | (4-Fluorophenyl)(pyridin-2-yl)methanone | 62 | mdpi.com |

| 4-Nitrobenzoyl chloride | rt, 3 h | (4-Nitrophenyl)(pyridin-2-yl)methanone | 55 | lookchem.com |

| 2-Chloronicotinoyl chloride | rt, 3 h | (2-Chloropyridin-3-yl)(pyridin-2-yl)methanone | 62 | lookchem.com |

| Cyclohexanecarbonyl chloride | rt, 3 h | Cyclohexyl(pyridin-2-yl)methanone | 75 | lookchem.com |

Mechanistic Pathways in Catalyzed Transformations

Oxidative Addition and Transmetalation Processes

In palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, this compound participates in a well-defined catalytic cycle involving oxidative addition and transmetalation steps. researchgate.netkoreascience.kr The generally accepted mechanism begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex. rug.nl This step forms a palladium(II) intermediate, which then undergoes transmetalation.

During transmetalation, the 2-pyridyl group is transferred from the zinc atom to the palladium(II) center, displacing the halide from the palladium complex. This process is a crucial step in the catalytic cycle, as it brings the two organic coupling partners together on the palladium catalyst. The formation of the organozinc reagent itself involves an oxidative addition of highly reactive zinc to 2-bromopyridine (B144113). riekemetals.com

The efficiency of the transmetalation step can be influenced by several factors, including the nature of the ligands on the palladium catalyst and the solvent system. thieme-connect.de For instance, the use of specific phosphine (B1218219) ligands can significantly enhance the rate and yield of the coupling reaction. thieme-connect.de Following transmetalation, the resulting diorganopalladium(II) complex undergoes reductive elimination, which is the final step in the catalytic cycle. This step forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The stability of 2-pyridylzinc reagents contributes to the success of these transformations. researchgate.net

Role of Substituent Effects in this compound Reactivity

The reactivity of this compound in cross-coupling reactions is significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. These substituent effects can be broadly categorized into electronic and steric effects, both of which can alter the nucleophilicity of the organozinc reagent and its susceptibility to engage in transmetalation and reductive elimination steps in catalytic cycles.

Research has demonstrated that both electron-donating and electron-withdrawing groups can be accommodated on the this compound scaffold, allowing for the synthesis of a diverse range of substituted bipyridines and other pyridyl-containing compounds. For instance, in palladium-catalyzed Negishi-type couplings, 2-pyridylzinc bromides bearing substituents can be effectively coupled with a variety of aryl and heteroaryl halides. nih.gov The electronic nature of the substituent on the pyridine ring can modulate the reaction's efficiency. In certain dehydrogenative couplings, a higher pKa of the pyridine derivative, indicative of increased electron density, has been correlated with good product yields. mdpi.com

A study on the Negishi coupling of various substituted 2-pyridylzinc bromides with different haloaromatic compounds provides insight into these electronic effects. The following table summarizes the yields of 2,2'-bipyridines prepared from the reaction of substituted 2-pyridylzinc bromides with 2-bromopyridine, catalyzed by Pd(PPh₃)₄.

Table 1: Effect of Substituents on the Yield of 2,2'-Bipyridine (B1663995) Synthesis

| Substituent on this compound | Product | Yield (%) |

|---|---|---|

| 4-Methyl | 4-Methyl-2,2'-bipyridine | 71 |

| 5-Methyl | 5-Methyl-2,2'-bipyridine | 75 |

| 6-Methyl | 6-Methyl-2,2'-bipyridine | 52 |

| 4-Methoxy | 4-Methoxy-2,2'-bipyridine | 64 |

| 4,6-Dimethyl | 4,6-Dimethyl-2,2'-bipyridine | 60 |

Data sourced from a study on the preparation of 2,2'-bipyridines. nih.gov

Steric hindrance also plays a crucial role in the reactivity of 2-pyridylzinc bromides. The presence of bulky substituents adjacent to the zinc-bearing carbon can impede the approach of the reagent to the catalytic center, thereby slowing down the reaction rate and potentially lowering the yield. nih.gov This effect is evident when comparing the coupling of 2-pyridylzinc bromides with different steric demands. For example, the coupling of 3-methyl-2-pyridylzinc bromide with 5-bromofuran-2-carboxylic acid ethyl ester resulted in a significantly lower yield compared to the less hindered 5-methyl-2-pyridylzinc bromide. nih.gov

Table 2: Steric Effect on Cross-Coupling Reactions of Substituted 2-Pyridylzinc Bromides

| This compound | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 5-Methyl-2-pyridylzinc bromide | 5-Bromofuran-2-carboxylic acid ethyl ester | Ethyl 5-(5-methyl-2-pyridyl)furan-2-carboxylate | 89 |

| 3-Methyl-2-pyridylzinc bromide | 5-Bromofuran-2-carboxylic acid ethyl ester | Ethyl 5-(3-methyl-2-pyridyl)furan-2-carboxylate | 76 |

| 5-Methyl-2-pyridylzinc bromide | 5-Bromothiophene-2-carboxylic acid ethyl ester | Ethyl 5-(5-methyl-2-pyridyl)thiophene-2-carboxylate | 84 |

| 3-Methyl-2-pyridylzinc bromide | 5-Bromothiophene-2-carboxylic acid ethyl ester | Ethyl 5-(3-methyl-2-pyridyl)thiophene-2-carboxylate | 51 |

Data illustrates the impact of steric bulk on reaction yields. nih.gov

Furthermore, the nature of the electrophile's substituents also impacts the reaction outcome. The coupling of this compound has been successfully achieved with a wide array of functionalized aryl halides, tolerating groups such as esters, ketones, nitriles, and ethers. nih.govlookchem.com In the synthesis of platinum complexes, acylation reactions were found to tolerate both electron-donating and electron-withdrawing substituents on the aryl ring of 6-(4-R-phenylamino)-2,2'-bipyridine derivatives. researchgate.net

Investigations into Single Electron Transfer (SET) Mechanisms

While the mechanisms of many cross-coupling reactions involving this compound are often described by classical catalytic cycles (oxidative addition, transmetalation, reductive elimination), there is growing evidence suggesting the involvement of Single Electron Transfer (SET) pathways in certain instances. SET mechanisms involve the transfer of a single electron from a donor to an acceptor, generating radical intermediates that can then participate in the reaction cascade.

One area where SET mechanisms have been proposed is in visible-light-mediated palladium catalysis. In such systems, a photoexcited palladium(0) complex can engage in an SET event with an aryl halide. chemrxiv.org This process generates a hybrid aryl-Pd(I)-radical species, which can then proceed through the catalytic cycle. chemrxiv.org While not exclusively studied for this compound, this general mechanism provides a plausible pathway for its reactions under photochemical conditions.

Experimental evidence for SET in reactions involving pyridyl species comes from studies on the synthesis of bipyridines through transition-metal-free C-H functionalization. In one such study, the reaction mechanism is proposed to involve an SET from a phenalenyl-based radical to a halogenated pyridine. mdpi.compreprints.org This transfer generates a reactive pyridyl radical, which then forms the C(sp²)–C(sp²) bond. mdpi.compreprints.org The presence of these organic radicals was confirmed through electron spin resonance (ESR) spectroscopy, lending strong support to the proposed SET mechanism. mdpi.compreprints.org

In the context of Negishi couplings, the standard mechanism does not typically invoke SET. However, the formation of byproducts or unexpected reactivity can sometimes hint at the operation of alternative pathways. While direct computational or experimental studies definitively proving an SET mechanism for the ground-state, palladium-catalyzed cross-coupling of this compound are not widely reported, the possibility of such pathways, particularly with more reactive coupling partners or under specific reaction conditions, remains an area of interest for mechanistic investigations. The generation of aromatic cation radicals via SET has been established in other related organometallic reactions, suggesting that such pathways are accessible.

It is important to note that a review on the challenges in cross-coupling reactions with 2-pyridyl nucleophiles explicitly states that reactions involving 2-pyridyl radical intermediates are not the primary focus, indicating that these pathways are considered distinct from the more conventional cross-coupling mechanisms. researchgate.net The potential for a LUMO-mediated electron transfer mechanism has also been considered in the broader context of supramolecular photocatalysts containing ruthenium(II) polypyridine units, which can be synthesized using this compound. dcu.ie

Applications of 2 Pyridylzinc Bromide in Advanced Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

2-Pyridylzinc bromide is a key participant in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental processes for the creation of new chemical bonds. These reactions typically involve the coupling of an organometallic reagent, in this case, this compound, with an organic halide in the presence of a metal catalyst, most commonly palladium or nickel.

Negishi Coupling Reactions

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, stands as a cornerstone of modern organic synthesis. This compound serves as an effective nucleophilic partner in this reaction, enabling the introduction of a 2-pyridyl moiety onto a diverse range of molecular scaffolds. This method is characterized by its high efficiency and functional group tolerance.

The Negishi coupling of this compound with various aryl and heteroaryl halides is a widely employed strategy for the synthesis of 2-arylpyridines and 2-heteroarylpyridines. These structural motifs are prevalent in pharmaceuticals, functional materials, and as ligands in coordination chemistry. The reaction demonstrates broad scope, successfully coupling with electron-rich, electron-poor, and sterically hindered (hetero)aryl halides organic-chemistry.orgnih.gov.

The utility of this methodology is highlighted by the synthesis of various substituted biaryls and heterobiaryls. For instance, the coupling of this compound with functionalized aryl halides proceeds under mild conditions, often at room temperature, and is tolerant of a range of functional groups such as esters, ketones, and amines organic-chemistry.orgnih.gov. This functional group compatibility is a significant advantage over other cross-coupling methods that may require the use of protecting groups.

A variety of palladium and nickel catalysts have been shown to be effective for these transformations. For example, the relatively inexpensive Pd(PPh₃)₄ can be used for the coupling of simple 2-pyridylzinc reagents with a wide array of electrophiles researchgate.net. More specialized catalyst systems, such as those employing bulky phosphine (B1218219) ligands like X-Phos, have been developed to achieve high yields in the coupling of challenging substrates, including aryl chlorides researchgate.net.

Table 1: Examples of Negishi Coupling of this compound with Aryl and Heteroaryl Halides

| Aryl/Heteroaryl Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Pd(PPh₃)₄ | THF | RT | 95 | researchgate.net |

| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / X-Phos | THF | RT | 92 | researchgate.net |

| 2-Bromothiophene | Pd(PPh₃)₄ | THF | 60 | 88 | researchgate.net |

| 4-Chloroacetophenone | Pd₂(dba)₃ / X-Phos | THF | 80 | 85 | researchgate.net |

While less commonly documented than arylation reactions, this compound can also participate in Negishi couplings with alkyl and alkenyl halides. These reactions provide a direct route to 2-alkylpyridines and 2-alkenylpyridines, which are important building blocks in organic synthesis. The success of these couplings is often dependent on the choice of catalyst and reaction conditions to suppress side reactions such as β-hydride elimination, particularly when using alkyl halides with β-hydrogens nih.govnih.govorganic-chemistry.org.

For the coupling with alkenyl halides, the stereochemistry of the double bond is typically retained throughout the reaction, making it a stereospecific transformation nih.govorganic-chemistry.org. This allows for the synthesis of geometrically defined 2-alkenylpyridines. The choice of palladium catalyst and ligands can be crucial in preventing isomerization of the double bond and ensuring high stereoselectivity nih.gov.

Detailed examples with specific yields for the alkylation and alkenylation of this compound are not extensively reported in the literature, which tends to focus more on the coupling of secondary alkylzinc halides in general nih.govorganic-chemistry.orgmit.edu. However, the general principles of Negishi coupling suggest that with appropriate catalyst systems, such as those employing bulky electron-rich phosphine ligands, these transformations can be achieved efficiently nih.govorganic-chemistry.org.

A particularly important application of the Negishi coupling of this compound is in the synthesis of 2,2'-bipyridines. These compounds are of immense interest due to their ability to act as chelating ligands for a wide range of metal ions, finding applications in catalysis, materials science, and analytical chemistry organic-chemistry.orgorganic-chemistry.org.

The reaction of this compound with a 2-halopyridine in the presence of a palladium catalyst provides a direct and efficient route to both symmetrical and unsymmetrical 2,2'-bipyridines researchgate.netorganic-chemistry.org. This method is often preferred over other coupling strategies due to its mild reaction conditions and high yields. For the synthesis of symmetrical 2,2'-bipyridine (B1663995), this compound can be coupled with 2-bromopyridine (B144113). For unsymmetrical derivatives, a substituted this compound can be reacted with a differently substituted 2-halopyridine, or vice versa researchgate.net.

The scope of this reaction is broad, allowing for the preparation of a diverse array of substituted 2,2'-bipyridines. The functional group tolerance of the Negishi coupling is again a key advantage, enabling the synthesis of bipyridines bearing various substituents without the need for cumbersome protection-deprotection steps organic-chemistry.org.

Table 2: Synthesis of 2,2'-Bipyridines via Negishi Coupling

| This compound derivative | 2-Halopyridine | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | 2-Bromopyridine | Pd(PPh₃)₄ | 85 | researchgate.net |

| 4-Methyl-2-pyridylzinc bromide | 2-Bromopyridine | Pd(PPh₃)₄ | 78 | organic-chemistry.org |

| This compound | 2-Bromo-5-cyanopyridine | Pd(PPh₃)₄ | 92 | researchgate.net |

| 5-Ethyl-2-pyridylzinc bromide | 2-Chloro-4-methylpyridine | Pd₂(dba)₃ / X-Phos | 75 | researchgate.net |

While stereochemical control is more commonly discussed in the context of coupling reactions involving sp³-hybridized carbon centers, the Negishi coupling of alkenyl halides with this compound generally proceeds with retention of the double bond geometry nih.gov. This stereospecificity is a key feature of many palladium-catalyzed cross-coupling reactions and is crucial for the synthesis of molecules with defined stereochemistry. The choice of ligand on the palladium catalyst can sometimes influence the degree of stereochemical fidelity nih.gov.

Regioselectivity becomes a critical consideration when using substituted pyridylzinc bromides or substituted halopyridines. The coupling reaction generally occurs at the carbon-zinc or carbon-halogen bond, respectively. In cases where there are multiple potential reaction sites, the inherent reactivity differences often dictate the regiochemical outcome. For instance, in the coupling of a dihalopyridine with this compound, the more reactive halide (typically iodide or bromide over chloride) will preferentially undergo oxidative addition to the palladium catalyst, thus directing the position of the cross-coupling orgsyn.org.

For example, in the reaction of 2,5-dibromopyridine (B19318) with one equivalent of this compound, the coupling will predominantly occur at the more reactive 2-position of the dibromopyridine, leading to the formation of 2-(2-pyridyl)-5-bromopyridine. This regioselectivity allows for the stepwise functionalization of polyhalogenated heterocycles.

Palladium-Catalyzed Variants

The versatility of this compound in cross-coupling is greatly enhanced by the wide array of available palladium catalysts. The choice of the palladium source and, more importantly, the ancillary ligand can have a profound impact on the reaction's efficiency, scope, and functional group tolerance.

Commonly used palladium precursors include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. While Pd(PPh₃)₄ can often be used directly, the latter two are typically employed in combination with a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the catalyst's reactivity and selectivity.

For the coupling of this compound, a range of phosphine ligands have been successfully utilized. For simple substrates, triphenylphosphine (B44618) (PPh₃) is often sufficient researchgate.net. However, for more challenging couplings, such as those involving less reactive aryl chlorides or sterically hindered substrates, more sophisticated ligands are required.

Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald-type" ligands (e.g., X-Phos, S-Phos), have proven to be particularly effective in promoting the Negishi coupling of this compound with a broad range of aryl and heteroaryl chlorides researchgate.net. These ligands facilitate the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step in the catalytic cycle.

The development of new and improved palladium catalyst systems continues to expand the scope and utility of this compound in organic synthesis, enabling the construction of increasingly complex molecules under milder conditions and with greater efficiency.

Table 3: Common Palladium Catalyst Systems for Negishi Coupling of this compound

| Palladium Precursor | Ligand | Typical Substrates |

|---|---|---|

| Pd(PPh₃)₄ | - | Aryl/Heteroaryl Bromides and Iodides |

| Pd₂(dba)₃ | Triphenylphosphine (PPh₃) | Aryl/Heteroaryl Bromides and Iodides |

| Pd₂(dba)₃ | X-Phos | Aryl/Heteroaryl Chlorides, Bromides, and Triflates |

| Pd(OAc)₂ | S-Phos | Aryl/Heteroaryl Chlorides and Bromides |

Nickel-Catalyzed Variants

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. wikipedia.org While direct nickel-catalyzed Negishi couplings of this compound are less commonly reported than their palladium counterparts, the broader field of nickel-catalyzed cross-electrophile coupling provides insight into the potential of this approach. wisc.edunih.govnih.gov

Nickel-catalyzed cross-electrophile coupling involves the reaction of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a reducing agent. wisc.edunih.gov A relevant example is the synthesis of 2-alkylated pyridines through the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides. nih.gov This transformation demonstrates nickel's ability to facilitate C-C bond formation at the 2-position of the pyridine (B92270) ring. These reactions often employ bipyridine or phenanthroline-based ligands to stabilize the nickel catalytic species. nih.gov

The mechanistic pathways in nickel-catalyzed reactions can be more varied than in palladium catalysis, potentially involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles. nih.gov The choice of ligand, reductant, and solvent is crucial for achieving high yields and selectivity. researchgate.netrsc.org

Table 3: Representative Nickel-Catalyzed Cross-Electrophile Coupling of Pyridine Derivatives

| Pyridine Electrophile | Alkyl Halide | Nickel Catalyst | Ligand | Product | Yield (%) |

| 2-Chloropyridine | 1-Bromooctane | NiBr₂ | Bathophenanthroline | 2-Octylpyridine | 75 |

| 2-Chloropyridine | 1-Bromo-4-phenylbutane | NiBr₂ | Bathophenanthroline | 2-(4-Phenylbutyl)pyridine | 82 |

Note: This table is based on the nickel-catalyzed coupling of 2-chloropyridines as an illustrative example of relevant nickel catalysis.

Copper-Catalyzed Variants

Copper catalysis provides a powerful platform for a range of synthetic transformations, including acylations and couplings with hypervalent iodine reagents.

The copper-catalyzed addition of organometallic reagents to acid chlorides is a fundamental method for ketone synthesis. While direct copper-catalyzed acylation of this compound is a feasible transformation, related copper-catalyzed reactions provide valuable context. For instance, the copper(II)-catalyzed ortho-functionalization of 2-arylpyridines with acyl chlorides demonstrates the ability of copper to mediate C-C bond formation involving a pyridine ring and an acyl chloride. rsc.orgnih.gov In such reactions, the pyridine nitrogen often acts as a directing group, facilitating C-H activation at the ortho-position of the aryl substituent.

Furthermore, copper-catalyzed multicomponent reactions involving imines, acid chlorides, and alkynes showcase the in-situ generation of reactive intermediates that can be trapped by nucleophiles. organic-chemistry.org A proposed mechanism in some copper-catalyzed acylations involves the formation of a copper-ate complex, which then reacts with the acid chloride. nih.gov

Diaryliodonium salts are highly effective electrophilic arylating agents. Copper catalysis can enable the coupling of these reagents with a variety of nucleophiles under mild conditions. A pertinent example is the copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts. researchgate.netorganic-chemistry.org This reaction proceeds readily at room temperature in the presence of a copper(I) source, such as copper chloride, to afford N-aryl-2-pyridones in excellent yields. researchgate.netorganic-chemistry.org The high reactivity of iodonium (B1229267) salts allows for reaction conditions that are significantly milder than those typically required for couplings with aryl halides.

The mechanism is thought to involve the formation of a reactive aryl-Cu(III) intermediate. organic-chemistry.org This methodology has been successfully applied to the synthesis of pharmaceutically relevant molecules, such as the antifibrotic drug Pirfenidone. researchgate.netorganic-chemistry.org While this example illustrates N-arylation, the underlying principles of copper-catalyzed activation of iodonium salts are applicable to C-C bond-forming reactions as well. mdpi.com

Table 4: Copper-Catalyzed N-Arylation of a Pyridone with a Diaryliodonium Salt

| Pyridone Substrate | Diaryliodonium Salt | Copper Catalyst | Product | Yield (%) |

| 5-Methyl-2-pyridone | Diphenyliodonium hexafluorophosphate | CuCl | Pirfenidone | 99 |

Note: This table highlights a highly efficient copper-catalyzed coupling with a pyridine derivative and an iodonium salt.

Divergent Synthetic Pathways

This compound can also be a key component in divergent synthetic strategies, where a common intermediate is transformed into a variety of structurally distinct products by altering the reaction conditions or reagents. nih.govnih.govrsc.orgbeilstein-journals.orgrsc.org For example, a molecule containing a pyridine ring, potentially installed via a this compound coupling, could be further functionalized in a divergent manner.

One approach involves the selective trapping of a reactive intermediate. For instance, an in-situ generated enone intermediate could be cyclized with different partners to yield diverse heterocyclic scaffolds. rsc.org Another strategy involves using a reagent that can trigger different reaction pathways depending on the conditions. For example, the reaction of a dihydropyridinone with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can lead to different rearranged and functionalized pyridone products. nih.gov

The development of divergent synthetic routes is highly valuable for generating molecular diversity and for the efficient construction of libraries of related compounds for biological screening. The pyridine moiety, readily introduced using this compound, can serve as a versatile handle for subsequent divergent transformations.

Construction of Heteroaryl Sulfonates and Sulfonyl Chlorides

A significant application of this compound is in the synthesis of heteroaryl sulfonates, which are important precursors to sulfonamides, a common feature in many biologically active molecules and pharmaceuticals. acs.org The reaction of this compound with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) provides a direct route to 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate (B372464). acs.orgacs.org This transformation is noteworthy as it demonstrates a different reactivity pattern compared to other organometallic reagents, showcasing the unique utility of the 2-pyridylzinc species. acs.org

In a typical reaction, this compound reacts with TCPC to yield the corresponding TCP pyridine-2-sulfonate in good yields. acs.org For instance, the parent this compound affords a 75% yield of 2,4,6-trichlorophenyl pyridine-2-sulfonate. acs.orgacs.org This method has been successfully applied to various substituted pyridines. acs.org Interestingly, the preparation of the 2-pyridylzinc reagent via lithium-halogen exchange has been found to be more effective for this particular transformation than using Grignard-based preparations, which resulted in lower yields of the sulfonate esters. acs.org

While the reaction with 2-pyridylzinc reagents and other electron-rich heteroarylzinc reagents tends to favor the formation of sulfonate esters, less electron-rich aryl- and heteroarylzinc reagents can react with TCPC to produce sulfonyl chlorides. acs.orgacs.org These sulfonyl chlorides can then be converted in situ to sulfonamides. acs.orgacs.org This dual reactivity allows for a modular approach to synthesizing a variety of sulfonated heterocycles.

The table below summarizes the synthesis of various heteroaryl sulfonates using the corresponding organozinc reagents and TCPC.

| Entry | Heteroaryl Bromide Precursor | Organozinc Reagent | Product | Yield (%) |

| 1 | 2-Bromopyridine | This compound | 2,4,6-Trichlorophenyl pyridine-2-sulfonate | 75 |

| 2 | 2-Bromo-5-methoxypyridine | 5-Methoxy-2-pyridylzinc bromide | 2,4,6-Trichlorophenyl 5-methoxypyridine-2-sulfonate | 78 |

| 3 | 2-Bromo-5-chloropyridine | 5-Chloro-2-pyridylzinc bromide | 2,4,6-Trichlorophenyl 5-chloropyridine-2-sulfonate | 85 |

| 4 | 2-Bromo-5-(trifluoromethyl)pyridine | 5-(Trifluoromethyl)-2-pyridylzinc bromide | 2,4,6-Trichlorophenyl 5-(trifluoromethyl)pyridine-2-sulfonate | 65 |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and operational simplicity. acs.org While organozinc reagents, in general, are utilized in multicomponent Mannich-type reactions to produce α-branched amines, specific detailed strategies focusing on this compound as a key component in MCRs are not extensively documented in the reviewed literature. beilstein-journals.org

The general principle of such a reaction would involve the in situ formation of an iminium ion from an amine and an aldehyde, which would then be trapped by the nucleophilic this compound. The success of these reactions often depends on the nature of the organozinc reagent, the solvent, and the presence of additives like lithium chloride, which can enhance the nucleophilicity of the organozinc species. beilstein-journals.org

Although direct examples involving this compound in this specific context are scarce in the provided search results, the broader applicability of organozinc halides in these transformations suggests the potential for this compound to be employed in similar multicomponent strategies. Further research in this area could expand the synthetic utility of this versatile reagent.

Sequential Cross-Coupling Methodologies (e.g., Negishi-Stille, Negishi-Suzuki)

Sequential and iterative cross-coupling reactions are highly effective strategies for the synthesis of complex oligoarenes and other conjugated systems from polyhalogenated precursors. nih.gov this compound is a key nucleophile in Negishi cross-coupling reactions, which are known for their high functional group tolerance and mild reaction conditions. orgsyn.orgorganic-chemistry.org This makes it an excellent candidate for inclusion in sequential coupling strategies where an initial Negishi coupling is followed by a subsequent cross-coupling reaction, such as a Stille or Suzuki coupling.

The general approach for a sequential cross-coupling reaction involving this compound would be to start with a di- or polyhalogenated (hetero)arene. The differing reactivity of the various halogen substituents (e.g., I > Br > Cl) allows for a selective initial Negishi coupling with this compound at the more reactive site. The remaining less reactive halogen can then be subjected to a different cross-coupling reaction, such as a Stille coupling with an organostannane or a Suzuki coupling with a boronic acid or ester, under different catalytic conditions. nih.gov

For instance, a substrate like 2,6-dibromopyridine (B144722) could potentially undergo a selective mono-Negishi coupling with a this compound derivative. The resulting bromo-bipyridine could then be subjected to a subsequent Stille coupling to introduce a different aryl or heteroaryl group. nih.gov While the provided literature gives examples of sequential couplings with other pyridyl compounds, the principle is directly applicable to reactions involving this compound.

The table below illustrates a hypothetical sequential Negishi-Suzuki coupling sequence for the synthesis of a functionalized bipyridine.

| Step | Reaction Type | Electrophile | Nucleophile | Product |

| 1 | Negishi Coupling | 2,5-Dibromopyridine | This compound | 5-Bromo-2,2'-bipyridine |

| 2 | Suzuki Coupling | 5-Bromo-2,2'-bipyridine | Phenylboronic acid | 5-Phenyl-2,2'-bipyridine |

This sequential approach allows for the controlled and predictable synthesis of unsymmetrical bi- and poly(hetero)aryls, which are important structural motifs in materials science and medicinal chemistry. The stability and reliable reactivity of this compound make it a valuable tool for such advanced synthetic strategies. researchgate.net

Comparative Analysis and Future Perspectives

Comparative Reactivity with Other Pyridyl Organometallic Reagents

The choice of an organometallic reagent is crucial for the successful synthesis of complex molecules. In the realm of pyridine (B92270) chemistry, 2-pyridylzinc bromide presents a compelling balance of reactivity and functional group tolerance that distinguishes it from other common pyridyl organometallics.

Contrasts with Pyridyl Lithium and Pyridyl Magnesium Reagents

This compound, on the other hand, exhibits a more moderate reactivity profile. organic-chemistry.org This "tamed" reactivity allows for excellent functional group tolerance, enabling its use in the presence of sensitive functionalities without the need for extensive protection-deprotection strategies. mdpi.com While organolithium and Grignard reagents are powerful tools for certain transformations, the superior chemoselectivity of this compound makes it the reagent of choice for the construction of highly functionalized pyridine derivatives via cross-coupling reactions. organic-chemistry.org

| Reagent Type | General Reactivity | Functional Group Tolerance |

|---|---|---|

| 2-Pyridyl Lithium | Very High | Low |

| 2-Pyridyl Magnesium Bromide | High | Low to Moderate organic-chemistry.org |

| This compound | Moderate | High mdpi.comorganic-chemistry.org |

Comparison with Organotin and Organoaluminum Reagents

Organotin (stannane) and organoaluminum (alane) reagents have also been employed in cross-coupling reactions to form carbon-carbon bonds. Organotin reagents, used in the Stille coupling, are known for their tolerance of a wide variety of functional groups. organic-chemistry.org However, a significant drawback of organotin compounds is their toxicity and the difficulty in removing tin-containing byproducts from the reaction mixture. researchgate.net

Organoaluminum reagents can be prepared and used for the synthesis of heteroaryl compounds. researchgate.net While they have shown some utility in the coupling of pyridyl systems, the scope can be limited, and in some cases, 2-pyridyl alanes have demonstrated lower yields compared to their 3-pyridyl counterparts, highlighting the persistent challenge of 2-position reactivity. organic-chemistry.org

This compound offers a more attractive alternative. Zinc is a less toxic and more environmentally benign metal than tin. Furthermore, the byproducts of Negishi coupling reactions involving organozinc reagents are generally easier to remove during workup. The reliability and broad applicability of this compound in Negishi couplings often make it a more practical and efficient choice compared to both organotin and organoaluminum reagents for the synthesis of 2-substituted pyridines. organic-chemistry.org

Emerging Methodologies and Catalytic Systems

The field of cross-coupling chemistry is continuously evolving, with the development of new catalysts and reaction conditions that expand the scope and efficiency of these transformations. For the Negishi coupling of this compound, significant progress has been made in the design of highly active and robust palladium-based catalytic systems.

The use of sterically hindered and electron-rich phosphine (B1218219) ligands, such as XPhos, has been shown to be highly effective in promoting the coupling of 2-pyridylzinc reagents with a variety of aryl and heteroaryl halides. organic-chemistry.orgorganic-chemistry.org These advanced catalyst systems can achieve high yields under mild reaction conditions and with low catalyst loadings. Furthermore, the development of precatalysts, which are stable and easily handled precursors to the active catalytic species, has improved the reproducibility and practicality of these reactions. nih.govnih.gov

Recent research has also explored the use of N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions. researchgate.net These ligands can form highly stable and active catalysts that are resistant to decomposition, even at elevated temperatures. The application of such advanced catalytic systems to the Negishi coupling of this compound holds promise for further expanding its synthetic utility, particularly for challenging substrates.

Advanced Functionalization Strategies of Pyridine Scaffolds

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of efficient methods for the functionalization of pyridine scaffolds is of paramount importance. This compound plays a key role in these efforts, serving as a versatile building block for the introduction of a 2-pyridyl group onto a wide range of molecules.

Beyond traditional cross-coupling reactions, organozinc reagents are instrumental in more advanced functionalization strategies. For instance, directed ortho-metalation, followed by transmetalation to zinc, can provide access to specifically substituted 2-pyridylzinc reagents that can then be used in subsequent coupling reactions. This approach allows for the precise and regioselective functionalization of the pyridine ring.

Furthermore, the direct C-H functionalization of pyridines is a rapidly developing area of research that aims to form new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. While this field is still maturing, the intermediacy of organometallic species, including organozinc reagents, is a key strategy being explored. The ability to generate and utilize 2-pyridylzinc species in situ from readily available pyridines would represent a significant advancement in the synthesis of pyridine derivatives.

Theoretical and Computational Studies on this compound Reactivity

While experimental studies provide a wealth of information on the reactivity of this compound, theoretical and computational methods offer a deeper understanding of the underlying reaction mechanisms. Density Functional Theory (DFT) calculations have been employed to investigate the various steps of the Negishi cross-coupling catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

These studies can provide insights into the structures of key intermediates and transition states, as well as the energetic barriers associated with each step of the reaction. For the Negishi coupling of this compound, computational studies can help to elucidate the role of the ligand in promoting the desired reaction pathway and preventing side reactions. For example, theoretical analysis can rationalize why certain ligands are more effective than others in facilitating the crucial transmetalation step, where the 2-pyridyl group is transferred from zinc to the palladium catalyst.

Furthermore, computational models can be used to predict the reactivity of different 2-pyridylzinc reagents and their coupling partners, thereby guiding the design of new and more efficient synthetic methods. By combining experimental and theoretical approaches, a more complete picture of the factors that govern the reactivity of this compound can be obtained, paving the way for the rational design of next-generation catalysts and synthetic strategies.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for Negishi coupling using 2-pyridylzinc bromide?

- Methodological Answer : this compound achieves efficient cross-coupling with aryl halides under mild conditions. A typical protocol uses 1 mol% Pd[P(Ph)₃]₄ in tetrahydrofuran (THF) at room temperature . For sterically hindered substrates (e.g., 2-bromothiazole), extended reaction times (up to 24 hours) or elevated temperatures (e.g., reflux) may improve yields. Solvent purity and inert atmosphere (N₂/Ar) are critical to prevent reagent decomposition.

Q. How should this compound be stored to maintain reactivity in long-term experiments?

- Methodological Answer : The reagent is commercially available as a 0.5 M THF solution and exhibits excellent shelf stability when stored under inert gas at –20°C. For solid-phase applications, titration with iodine is recommended to quantify active zinc content before use, especially for aged reagents . AcroSeal® packaging minimizes moisture exposure, which is critical for reproducibility .

Advanced Research Questions

Q. How do steric and electronic factors influence coupling efficiency with substituted aryl halides?

- Methodological Answer : Steric hindrance at the ortho position of aryl halides significantly reduces coupling yields. For example, 2-bromoquinoline requires longer reaction times than para-substituted analogs. Electron-deficient aryl halides (e.g., 2-bromo-5-chlorothiophene) couple efficiently due to enhanced electrophilicity, while electron-rich substrates may necessitate ligand-modified catalysts (e.g., XPhos Pd G3) to accelerate oxidative addition .

Q. What methodologies quantify active this compound in partially decomposed reagents?

- Methodological Answer : Iodine titration is the gold standard for determining active zinc content. Aged solid reagents are dissolved in THF, reacted with excess iodine, and back-titrated with thiosulfate. This method accounts for decomposition products (e.g., ZnBr₂) and ensures accurate stoichiometry in coupling reactions .

Q. How can ligand selection expand the substrate scope of this compound in cross-coupling?

- Methodological Answer : Bulky ligands like XPhos or N-heterocyclic carbenes (NHCs) enable couplings with highly substituted or electron-rich aryl halides. For example, XPhos Pd G3 facilitates reactions with polyfluoroaryl zinc reagents, while NHC ligands improve yields for tetra-ortho-substituted biaryls. Ligand choice also impacts regioselectivity in dihalogenated substrates (e.g., 2,5-dibromothiophene) .

Q. What strategies achieve regioselectivity in couplings with dihalogenated heterocycles?

- Methodological Answer : Regioselectivity in dihalogenated systems (e.g., 2,5-dibromothiophene) depends on catalyst design and halogen reactivity. Pd-II catalysts at elevated temperatures favor coupling at the more electrophilic position (e.g., iodine over bromine). For symmetric substrates, stoichiometric control (limiting reagent to 1 equivalent) ensures single coupling, avoiding oligomerization .

Key Research Insights

- Catalyst Optimization : Pd-based systems dominate, but Cu catalysis (e.g., with iodonium salts) offers alternatives for electron-deficient partners .

- Applications in Drug Discovery : Used to synthesize pyridine-containing pharmacophores, such as histone deacetylase inhibitors, highlighting its role in medicinal chemistry .

- Material Science : Linear oligomers from symmetric dihalides (e.g., 6g and 6h) are precursors for optoelectronic materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.